molecular formula C15H17NO3 B8422627 2-Cyclopropyl-3,3-dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid

2-Cyclopropyl-3,3-dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid

Cat. No.: B8422627
M. Wt: 259.30 g/mol
InChI Key: VYIPGCQXSNRLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-3,3-dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-cyclopropyl-3,3-dimethyl-1-oxo-4H-isoquinoline-4-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-15(2)12(14(18)19)10-5-3-4-6-11(10)13(17)16(15)9-7-8-9/h3-6,9,12H,7-8H2,1-2H3,(H,18,19)

InChI Key

VYIPGCQXSNRLJK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=CC=CC=C2C(=O)N1C3CC3)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To type-I neutral alumina (16 g) is added cyclopropylamine (4.2 mL, 60 mmol) followed by dichloromethane (10 mL). The resulting slurry is cooled to 0° C. and acetone (6 mL, 82 mmol) is added slowly. The slurry is brought to room temperature and permitted to stir for 9 h, at which time the reaction mixture is filtered through a fritted funnel. The alumina cake is washed with chloroform (150 mL) and homophthalic anhydride (10.0 g, 62 mmol) is added to the combined filtrate. The resulting yellow solution is permitted to stir for 15 h at which time it is concentrated in vacuo and the resulting residue is dissolved in glacial acetic acid (130 mL) and placed at reflux for 4 h. The reaction mixture is then cooled to room temperature and concentrated to dryness in vacuo. The reaction mixture is then purified by silica gel flash chromatography [(6% ethyl acetate/0.08% acetic acid/93.92% dichloromethane) to (18% ethyl acetate/0.24% acetic acid/81.76% dichloromethane)] to afford 2-cyclopropyl-3,3-dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid as an off-white powder; MS (ESI) m/z 260.1 (M+H).
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

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